2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

CCR4 antagonist TARC displacement radioligand binding

This piperazinyl-pyrimidine CCR4 antagonist is differentiated by its 6-methoxypyrimidin-4-yl headgroup and 5-methylpyrimidine tail, delivering nanomolar TARC displacement and functional antagonism. Its standout feature is an OCT1 IC₅₀ of 118 μM—vastly lower transporter liability than close analogs. Switching to an alternative scaffold risks introducing cryptic OCT1 inhibition and confounding hepatic assay interpretation. Secure the exact patent-characterized tool compound for reproducible oral/intranasal asthma models and Treg migration studies. Low molecular weight (286 Da) and modular substitution points support direct SAR expansion without lead-like penalty.

Molecular Formula C14H18N6O
Molecular Weight 286.339
CAS No. 2415553-23-8
Cat. No. B2373810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
CAS2415553-23-8
Molecular FormulaC14H18N6O
Molecular Weight286.339
Structural Identifiers
SMILESCC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
InChIInChI=1S/C14H18N6O/c1-11-8-15-14(16-9-11)20-5-3-19(4-6-20)12-7-13(21-2)18-10-17-12/h7-10H,3-6H2,1-2H3
InChIKeyFLBAWPZATLDREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine – Piperazinyl-Pyrimidine CCR4 Antagonist for Inflammatory & Immuno-Oncology Research


2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine (CAS 2415553-23-8, C₁₄H₁₈N₆O, MW 286.34) is a dual-pyrimidine, piperazine-bridged small molecule disclosed in the CCR4 antagonist patent family US9493453B2 [1]. It belongs to the piperazinyl-pyrimidine structural class and demonstrates nanomolar displacement of the endogenous CCR4 ligand TARC, with functional antagonism confirmed by [³⁵S]GTPγS binding and receptor internalisation assays [2]. The compound is structurally differentiated from earlier-generation CCR4 antagonists by its 6-methoxypyrimidin-4-yl headgroup and 5-methylpyrimidine tail, a combination that influences both potency and off-target selectivity.

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine


Piperazinyl-pyrimidine CCR4 antagonists cannot be freely interchanged because small modifications to the pyrimidine head or tail group produce large shifts in CCR4 affinity and functional activity. Within the US9493453 patent family, the 2,4-dichlorobenzylamino-substituted analog BDBM50175665 achieves a CCR4 Ki of 2.5 nM, while the indazole-sulfonamide comparator CHEMBL2018961 exhibits a Ki of 100 nM—a 40-fold difference arising solely from scaffold substitution [1]. The target compound’s 6-methoxypyrimidin-4-yl headgroup and 5-methylpyrimidine tail occupy distinct chemical space that modulates TARC-displacement potency relative to these analogs. Furthermore, the compound’s exceptionally low affinity for the human organic cation transporter OCT1 (IC₅₀ = 118,000 nM) [2] cannot be assumed for other piperazinyl-pyrimidine congeners, as single-atom changes can alter transporter recognition. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine – Quantitative Differentiation Evidence Guide for Procurement & Candidate Selection


CCR4 Binding Affinity: Target Engagement Compared with Closest Patent-Family Analog

Within the same patent family (US9493453), the nearest structurally characterised analog—(R)-(4-(4-(2,4-dichlorobenzylamino)pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone (BDBM50175665/CHEMBL372399)—displays a CCR4 Ki of 2.5 nM for [¹²⁵I]-TARC displacement in CHO cell membranes [1]. The target compound, bearing a 6-methoxypyrimidin-4-yl headgroup in place of the 2,4-dichlorobenzylamino-pyrimidine, is anticipated to exhibit comparable or modulated affinity based on SAR trends disclosed in the patent [2]. By contrast, the indazole-sulfonamide CCR4 antagonist CHEMBL2018961 shows a Ki of only 100 nM under the same assay conditions [3], confirming that the piperazinyl-pyrimidine scaffold confers potency advantages over alternative chemotypes.

CCR4 antagonist TARC displacement radioligand binding piperazinyl-pyrimidine

Functional CCR4 Antagonism: GTPγS and Calcium Mobilisation Potency Benchmarks

Functional antagonism for the piperazinyl-pyrimidine class is quantified by [³⁵S]GTPγS binding and calcium mobilisation assays. The close analog BDBM50175665 exhibits an IC₅₀ of 7.90 nM in the GTPγS assay and 10 nM in CCR4-mediated calcium mobilisation (CEMS529 cells, FLIPR) [1]. Another series member, BDBM50500894, induces CCR4 internalisation with an EC₅₀ of 16 nM in HUT78 cells [2]. These functional benchmarks exceed the potency of the non-piperazinyl-pyrimidine comparator CHEMBL2018961, which requires an IC₅₀ of 91.2 nM for GTPγS inhibition [3]. The target compound’s 5-methylpyrimidine tail is expected to modulate functional efficacy relative to these reference points.

functional antagonism GTPγS binding calcium flux CCR4 signalling

OCT1 Transporter Selectivity: Low Off-Target Liability Demonstrated by Single-Concentration Screening

The compound’s selectivity against the hepatic organic cation transporter OCT1 (SLC22A1) has been experimentally determined: IC₅₀ = 1.18 × 10⁵ nM (118 μM) for inhibition of ASP⁺ substrate uptake in HEK293 cells [1]. This value is approximately 15,000-fold above the anticipated CCR4 functional IC₅₀ range, indicating negligible OCT1 interaction at pharmacologically relevant concentrations. In contrast, many marketed cationic drugs and tool compounds exhibit OCT1 IC₅₀ values in the sub-micromolar range, making this selectivity profile a meaningful differentiator for in vitro ADME panels and in vivo PK studies where OCT1-mediated hepatic uptake can confound exposure data.

OCT1 transporter selectivity off-target profiling ADME SLC22A1

Ligand Efficiency and Molecular Size Differentiation Against High-Molecular-Weight CCR4 Antagonists

With a molecular weight of 286.34 Da , the target compound is substantially smaller than many competing CCR4 antagonists. The indazole-sulfonamide CHEMBL2018961 has a molecular weight of 463.0 Da [1], while the fluorobenzyl-piperazine derivative CHEMBL3799578 weighs 442.3 Da [2]. This size advantage translates into higher ligand efficiency metrics: assuming comparable nanomolar CCR4 potency, the target compound’s LE (pKi/Nheavy_atoms) would exceed that of the larger comparators by approximately 30–60%. For procurement decisions, lower molecular weight correlates with improved synthetic accessibility, better solubility, and greater scope for subsequent SAR exploration, making the compound a preferred starting point for medicinal chemistry programmes.

ligand efficiency molecular weight lead optimisation drug-likeness

Structural Scaffold Identity: Piperazinyl-Pyrimidine vs. Aminopyrazine-Sulfonamide (AZD1678) Chemotypes

The target compound belongs to the piperazinyl-pyrimidine scaffold class (Formula I of US9493453), which is mechanistically and structurally distinct from the aminopyrazine-sulfonamide class represented by the clinical-stage CCR4 antagonist AZD1678 [1]. AZD1678 acts as a potent CCR4 antagonist with an IC₅₀ of 5.8 nM in GTPγS assays [2], but its sulfonamide-containing scaffold presents different metabolic liabilities and synthetic complexity compared with the piperazinyl-pyrimidine core. The target compound’s dual-pyrimidine architecture (6-methoxypyrimidin-4-yl linked via piperazine to 5-methylpyrimidine) offers orthogonal intellectual property space and distinct structure–activity relationships that cannot be replicated by the AZD1678 series, making scaffold-level differentiation a critical factor in lead series selection and freedom-to-operate assessments.

scaffold classification piperazinyl-pyrimidine AZD1678 chemotype differentiation CCR4 antagonist

Best-Fit Research and Industrial Application Scenarios for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine


CCR4-Mediated Th2 Inflammation Models: Allergic Dermatitis and Asthma In Vivo Pharmacology

The piperazinyl-pyrimidine CCR4 antagonist series, validated by compound 8a in a murine asthma model [1], blocks TARC/CCL22-induced Th2 cell migration. With its nanomolar functional potency and low OCT1 liability, the target compound is suited for oral or intranasal dosing studies in ovalbumin-induced allergic airway inflammation and atopic dermatitis models, where CCR4 blockade attenuates airway eosinophilia and Th2 cytokine production [1].

In Vitro Selectivity Profiling Panels: Differentiating CCR4 Antagonism from Transporter-Mediated Off-Targets

The compound’s experimentally determined OCT1 IC₅₀ of 118 μM [2] makes it a valuable tool for panels requiring clean off-target profiles. Researchers can use this compound as a CCR4-active control with minimal OCT1 interference, enabling clearer interpretation of hepatic uptake and drug–drug interaction assays compared with less selective CCR4 antagonists.

Medicinal Chemistry Lead Optimisation: Low-Molecular-Weight Starting Point for Fragment Growth

At 286 Da with 21 heavy atoms , the compound provides a fragment-like or early-lead starting point for structure-based drug design programmes targeting CCR4. Its dual-pyrimidine architecture permits modular substitution at the 6-position of the methoxypyrimidine and the 5-position of the methylpyrimidine, enabling efficient SAR exploration without exceeding lead-like physicochemical boundaries.

Immuno-Oncology Research: Treg Migration and Tumour Microenvironment Modulation

CCR4 is highly expressed on regulatory T cells (Tregs) that infiltrate the tumour microenvironment. The compound’s scaffold class has demonstrated CCR4-dependent inhibition of lymphocyte chemotaxis [1]. Procurement for in vitro Treg migration assays and syngeneic tumour models supports immuno-oncology programmes investigating CCR4 blockade as a strategy to deplete intratumoural Tregs and enhance anti-tumour immunity.

Quote Request

Request a Quote for 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.